2-cyclopropyl-3,4-dihydro-2H-pyran-4-one
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Overview
Description
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one is a heterocyclic compound with the molecular formula C8H10O2 It is a derivative of 3,4-dihydro-2H-pyran, featuring a cyclopropyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one can be achieved through several methods. One common approach involves the use of organocatalysts, such as N-heterocyclic carbenes (NHCs), which facilitate the formation of the pyran ring via cycloaddition reactions . Another method includes the use of Grubbs’ catalysts for olefin metathesis and double bond migration sequences . These reactions typically occur under mild conditions and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound often involves the use of bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions and catalysts . The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or ketones.
Reduction: Reduction reactions can yield dihydropyran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium borohydride (NaBH4), and trifluoroacetic acid . Reaction conditions vary depending on the desired product, but typically involve mild temperatures and atmospheric pressure.
Major Products
The major products formed from these reactions include functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones . These products are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one involves its interaction with molecular targets through cycloaddition and substitution reactions. The compound’s unique structure allows it to participate in various chemical transformations, leading to the formation of biologically active molecules . The pathways involved include the activation of aldehydes via Breslow-type adducts and the formation of enol δ-lactones .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A parent compound with similar structural features but lacking the cyclopropyl group.
2,3-Dihydro-4H-pyran: Another derivative with different hydrogenation patterns.
Tetrahydropyran: A fully saturated analog with different reactivity and applications.
Uniqueness
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
2-cyclopropyl-2,3-dihydropyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-4,6,8H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVIPFXUHZYBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)C=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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